molecular formula C10H8F3N3O B8428661 Acetamide, 2,2,2-trifluoro-N-1H-indazol-5-yl-N-methyl-

Acetamide, 2,2,2-trifluoro-N-1H-indazol-5-yl-N-methyl-

Cat. No. B8428661
M. Wt: 243.18 g/mol
InChI Key: GGFZIISFAWQQRY-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Potassium carbonate (8.64 g, 62.5 mmol) was added to a solution of 2,2,2-trifluoro-N-(1H-indazol-5-yl)-N-methylacetamide (3.80 g, 15.6 mmol) in a mixture of methanol (95 ml) and water (16 ml) at room temperature, and the resulting mixture was refluxed for 1.5 hours. Then, the reaction solution was concentrated and the resulting residue was poured into water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain N-methyl-1H-indazol-5-amine (2.30 g, 100%).
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].FC(F)(F)[C:9]([N:11]([C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[CH:16]2)C)=O>CO.O>[CH3:9][NH:11][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[CH:16]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
8.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.8 g
Type
reactant
Smiles
FC(C(=O)N(C)C=1C=C2C=NNC2=CC1)(F)F
Name
Quantity
95 mL
Type
solvent
Smiles
CO
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
the resulting residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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